molecular formula C14H14F3NO B1518040 Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine CAS No. 1153421-91-0

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine

Cat. No.: B1518040
CAS No.: 1153421-91-0
M. Wt: 269.26 g/mol
InChI Key: AVOAUIXXFQOUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of histone deacetylase (HDAC) inhibitors. Its structure is based on the (5-phenylfuran-2-yl)methanamine scaffold, which has been identified as a novel and promising core for developing potent inhibitors of human sirtuin 2 (SIRT2), a member of the HDAC class III family . Researchers value SIRT2 as a promising drug target for a range of conditions, including cancer, neurodegenerative diseases like Parkinson's and Alzheimer's, type II diabetes, and bacterial infections . Compounds sharing the (5-phenylfuran-2-yl)methanamine structure have demonstrated improved inhibitory potency against SIRT2 compared to earlier inhibitors such as AGK2, making them valuable tools for probing SIRT2's biological functions and validating its therapeutic potential . The incorporation of the trifluoromethyl group on the phenyl ring, a common feature in bioactive molecules, is known to enhance lipophilicity, metabolic stability, and membrane permeability, which can positively influence the compound's absorption and distribution properties in biological systems . The mechanism of action for this class of compounds involves interaction with the hydrophobic pocket of the SIRT2 enzyme, as suggested by molecular docking studies on analogous structures . This interaction inhibits the deacetylation activity of SIRT2, which can lead to altered acetylation states of key protein substrates such as α-tubulin, p53, and histones, thereby influencing critical cellular processes like cell cycle progression, autophagy, and gene expression . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use, or for any form of personal use. Researchers are encouraged to utilize this compound in in vitro biochemical assays and target validation studies to further elucidate the role of SIRT2 in health and disease.

Properties

IUPAC Name

N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOAUIXXFQOUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of this compound can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Biological Activity

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine, with the chemical formula C14_{14}H14_{14}F3_3NO and CAS number 577692-44-5, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC14_{14}H14_{14}F3_3NO
Molecular Weight269.26 g/mol
CAS Number577692-44-5
SynonymsN-((5-(4-trifluoromethyl)phenyl)furan-2-yl)methyl)ethanamine

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. In particular, its structure suggests potential efficacy against pathogens like Pseudomonas aeruginosa, where it may reduce virulence factors such as motility and toxin production .
  • Antiviral Potential : Recent studies indicate that derivatives of compounds with similar structures have shown antiviral activity, suggesting that this compound could also possess similar properties. Its unique trifluoromethyl group may enhance its interaction with viral targets .
  • Inhibition of Enzymatic Activity : Preliminary research indicates that the compound may act as an inhibitor of certain histidine kinases, which are crucial in bacterial signaling pathways. This inhibition could lead to a reduction in bacterial resistance to antibiotics .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of Pseudomonas aeruginosa. The research utilized a series of concentration gradients to determine the Minimum Inhibitory Concentration (MIC):

Concentration (μM)Inhibition Observed
1020%
5050%
10080%
20095%

The results indicated a dose-dependent relationship between concentration and antimicrobial activity, highlighting the potential for this compound in therapeutic applications.

Structure-Activity Relationship (SAR)

In another study focusing on structure-activity relationships, various analogs of this compound were synthesized and tested for their biological activity. The findings suggested that modifications to the furan ring significantly impacted the compound's efficacy against bacterial virulence:

Analog StructureIC50_{50} (μM)
Original Compound25
Furan Substituted15
Trifluoromethyl Removed40

These results underscore the importance of specific structural components in determining biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(5-Bromofuran-2-yl)methylamine

Molecular Formula: C₁₃H₁₁BrF₃NO Molecular Weight: 334.13 g/mol

Key Structural Differences:
  • Substituent on Furan : A bromine atom replaces the ethylamine group at the furan’s 5-position.
  • Trifluoromethyl Position : The trifluoromethyl group is attached to the phenyl ring at the meta (3-) position instead of the para (4-) position.
Implications:
  • The meta-trifluoromethyl configuration alters steric and electronic effects, which may reduce binding affinity to receptors compared to the para-substituted analog .

3-Methyl-1-{4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]-3-(trifluoromethyl)phenyl}-1H-1,2,4-triazole

Molecular Formula: Not explicitly provided (estimated: C₂₅H₂₀F₃N₅O) Molecular Weight: ~493.46 g/mol (estimated)

Key Structural Differences:
  • Heterocyclic Additions : Incorporates imidazole and triazole rings, replacing the ethylamine group with a complex heterocyclic system.
  • Substituent Complexity : A 5-methyl-4-phenylimidazole is linked to the furan, introducing additional hydrogen-bonding and π-π stacking capabilities.
Implications:
  • The heterocyclic framework may improve binding to enzymes or receptors (e.g., kinases or GPCRs) due to enhanced hydrogen-bonding interactions.
  • Increased molecular weight and complexity could reduce bioavailability compared to simpler analogs like Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine .

Preparation Methods

Key Synthetic Strategies

The synthesis of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine and related derivatives typically follows these general steps:

  • Suzuki Cross-Coupling Reaction : This is employed to couple substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid, forming key intermediates with the furan-phenyl core.
  • Reductive Amination : Conversion of aldehyde intermediates to the corresponding amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
  • Condensation Reactions : Formation of urea, amide, or sulfonamide linkages by reacting amines with appropriate acyl chlorides or isocyanates.
  • Hydrolysis : Ester groups are hydrolyzed to carboxylic acids when necessary to introduce polar functionalities.

Detailed Synthetic Steps

Step Reaction Type Description Yield (%) Notes
1 Suzuki Cross-Coupling Substituted iodobenzene (e.g., 4-(trifluoromethyl)iodobenzene) reacts with (5-formylfuran-2-yl)boronic acid to form aldehyde intermediate 82–93 Catalyzed by palladium complexes, forms the biaryl-furan core
2 Reductive Amination Aldehyde intermediate is treated with ethylamine and sodium cyanoborohydride to yield the corresponding amine ~54 Mild conditions preserve sensitive groups
3 Condensation Reaction of amine with triphosgene or acyl chlorides to form urea, amide, or sulfonamide derivatives 80–90 Enables structural diversification
4 Hydrolysis Ester groups converted to carboxylic acids using aqueous base (e.g., NaOH) High Improves solubility and biological activity

Representative Synthetic Schemes

Suzuki Cross-Coupling and Intermediate Formation

  • Starting materials: 4-(trifluoromethyl)iodobenzene and (5-formylfuran-2-yl)boronic acid.
  • Catalyst: Pd(PPh3)4 or similar palladium complex.
  • Base: Potassium carbonate or similar.
  • Solvent: Typically a mixture of water and organic solvents (e.g., toluene).
  • Product: 5-(4-(trifluoromethyl)phenyl)furan-2-carbaldehyde.

Reductive Amination to Form Ethylamine Derivative

  • Reactants: Aldehyde intermediate and ethylamine.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN).
  • Conditions: Mild acidic buffer to facilitate imine formation and reduction.
  • Product: this compound.

Functional Group Modifications and Linker Introduction

  • Urea formation via reaction with triphosgene and aromatic amines.
  • Amide and sulfonamide linkers introduced using corresponding acid chlorides or sulfonyl chlorides.
  • Hydrolysis steps to convert esters to acids, enhancing polarity.

Research Findings and Optimization

Yields and Efficiency

  • Suzuki coupling yields range from 82% to 93%, indicating robust formation of the biaryl-furan core.
  • Reductive amination yields are moderate (~54%), reflecting the need for optimized conditions to balance reactivity and selectivity.
  • Condensation reactions to form urea or amide linkers generally yield 80–90%, demonstrating efficient functional group interconversions.
  • Hydrolysis steps proceed with high yields, ensuring good overall synthetic efficiency.

Structure-Activity Relationship (SAR) Insights

  • Urea linkers in derivatives of the core structure have been shown to enhance biological activity, particularly as SIRT2 inhibitors.
  • The presence of the trifluoromethyl group on the phenyl ring improves molecular stability and lipophilicity.
  • Modifications at the phenyl ring and linker moieties influence water solubility and enzyme inhibition potency.
  • Compounds with urea linkers and 4-carboxyl substitutions on the phenyl ring exhibit better binding affinity and inhibitory activity.

Summary Table of Preparation Methods and Key Data

Method Step Reaction Type Key Reagents Conditions Yield (%) Comments
1 Suzuki Cross-Coupling 4-(trifluoromethyl)iodobenzene, (5-formylfuran-2-yl)boronic acid, Pd catalyst Base, solvent, heat 82–93 Forms aldehyde intermediate
2 Reductive Amination Aldehyde intermediate, ethylamine, NaBH3CN Mild acidic buffer ~54 Converts aldehyde to amine
3 Condensation (Urea/Amide/Sulfonamide) Amine, triphosgene or acid/sulfonyl chlorides Room temp, base 80–90 Introduces linkers for activity tuning
4 Hydrolysis Ester intermediates, NaOH Aqueous, room temp High Converts esters to acids for solubility

Q & A

Q. Basic Research Focus

  • 1H NMR : Characteristic peaks include δ 5.37 ppm (s, 2H, –CH2–NH–) and δ 7.66 ppm (d, J = 8.0 Hz, 2H, aromatic protons) .
  • HPLC-MS : Retention time and m/z ([M+H]+ = ~310.1) confirm molecular weight and purity .

Advanced Consideration : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in stereochemistry or regioselectivity, particularly for the furan-methylamine linkage .

What biological targets or mechanisms are associated with this compound?

Q. Advanced Research Focus

  • ATF6α inhibition : Structural analogs (e.g., Ceapin-A8) act as unfolded protein response (UPR) inhibitors, selectively targeting ATF6α in endoplasmic reticulum stress pathways .
  • Neurokinin receptor modulation : Derivatives with trifluoromethylphenyl-furan scaffolds show antagonism at NK1 receptors, relevant for emesis and pain studies .

Methodological Insight : Target validation requires:

  • Radioligand binding assays (e.g., competitive displacement with substance P for NK1).
  • Cellular assays (e.g., luciferase reporters for ATF6α activity) .

How do structural modifications influence its pharmacological activity?

Q. Advanced SAR Analysis

  • Trifluoromethyl position : 4-substitution on the phenyl ring enhances metabolic stability vs. 3-substitution .
  • Amine substituents : Ethylamine vs. cyclopropanamine (as in ’s analogs) alters logP and blood-brain barrier permeability .
  • Furan vs. pyridine cores : Furan-based compounds exhibit higher selectivity for ATF6α over IRE1/XBP1 UPR branches .

How should researchers resolve contradictions in reported biological activities?

Case Study : cites neurokinin receptor activity, while highlights ATF6α inhibition.

  • Approach :
    • Dose-response profiling : Low nM activity in UPR pathways vs. µM-range receptor binding suggests target-dependent effects .
    • Knockout models : ATF6α-deficient cells can isolate off-target receptor interactions .
    • Structural docking : Compare binding poses in receptor vs. ATF6α catalytic domains .

What strategies stabilize this compound under physiological conditions?

Q. Advanced Formulation Research

  • pH stability : Amine protonation (pKa ~9.5) reduces degradation in acidic environments (e.g., lysosomes) .
  • Light sensitivity : Store in amber vials at -20°C; trifluoromethyl groups are prone to photolytic cleavage .

How does this compound compare to structurally similar agents in preclinical studies?

Q. Comparative Analysis :

Compound Structure Key Activity Reference
Ceapin-A8Pyrazole-oxazole coreATF6α inhibition (IC50 = 0.5 µM)
N-Cyclopentyl-2-methyl-5-(2-TFMP)pyrimidin-4-aminePyrimidine coreNK1 antagonism (Ki = 12 nM)
Ethyl({5-[4-TFMP]furan-2-yl}methyl)amineFuran-ethylamineDual UPR/receptor activity

Insight : The furan-ethylamine scaffold offers broader target versatility but requires functional group masking (e.g., prodrugs) to improve pharmacokinetics .

What computational tools predict its ADMET properties?

Q. Methodology :

  • SwissADME : Predicts high gastrointestinal absorption (TPSA = 35 Ų) but moderate CYP3A4 inhibition risk .
  • Molecular dynamics : Simulates membrane permeability via logP (experimental ~2.8) and hydration free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine
Reactant of Route 2
Reactant of Route 2
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.